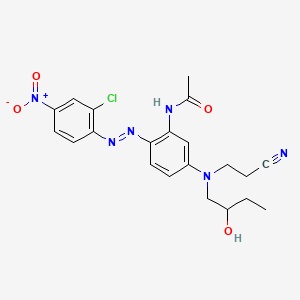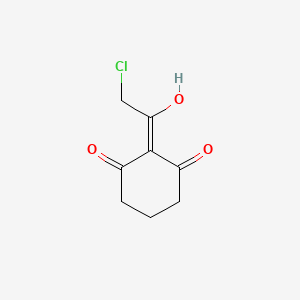
Rubidium 5-oxo-DL-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rubidium 5-oxo-DL-prolinate is a chemical compound with the molecular formula C5H7NO3Rb It is a salt formed from rubidium and 5-oxo-DL-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rubidium 5-oxo-DL-prolinate can be synthesized through the reaction of rubidium hydroxide with 5-oxo-DL-proline. The reaction typically occurs in an aqueous solution, where rubidium hydroxide acts as a base to neutralize the carboxylic acid group of 5-oxo-DL-proline, forming the rubidium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same reaction principles as in laboratory preparation. This would include the use of industrial-grade rubidium hydroxide and 5-oxo-DL-proline, with careful control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Rubidium 5-oxo-DL-prolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The rubidium ion can be replaced by other cations in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various metal salts can be used to replace rubidium in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Rubidium 5-oxo-DL-prolinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders.
Industry: It may be used in the production of specialized materials or as a component in certain industrial processes.
Mecanismo De Acción
The mechanism by which rubidium 5-oxo-DL-prolinate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a modulator of enzyme activity or as a precursor in metabolic reactions. The exact pathways and targets are still under investigation, but its role in modulating cellular processes is of significant interest.
Comparación Con Compuestos Similares
Rubidium 5-oxo-DL-prolinate can be compared with other similar compounds, such as:
- Sodium 5-oxo-DL-prolinate
- Potassium 5-oxo-DL-prolinate
- Lithium 5-oxo-DL-prolinate
These compounds share similar structures but differ in the cation present. The unique properties of rubidium, such as its larger ionic radius and specific reactivity, make this compound distinct in its applications and effects.
Propiedades
| 85959-39-3 | |
Fórmula molecular |
C5H6NO3Rb |
Peso molecular |
213.57 g/mol |
Nombre IUPAC |
5-oxopyrrolidine-2-carboxylate;rubidium(1+) |
InChI |
InChI=1S/C5H7NO3.Rb/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clave InChI |
RGRBEEBQJAGAON-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=O)NC1C(=O)[O-].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Indolium, 5-chloro-2-[2-[4-[(2-hydroxyethyl)methylamino]phenyl]ethenyl]-1,3,3-trimethyl-, chloride](/img/structure/B13781157.png)



